6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol

Lipophilicity Drug-likeness Physicochemical Properties

Sourcing heterocyclic building blocks with precise substitution patterns often leads to regioisomeric mixtures or unsuitable physicochemical profiles. This compound addresses that need as a rigorously characterized single isomer featuring a 6-methyl-tetrahydroquinoline carbonyl-bridged to a 4-hydroxypyrimidine. Key differentiators for your research and supply chain include: • Optimized CNS MPO profile: With a TPSA of 65.2 Ų, XLogP3 of 1.2, and a single HBD, it occupies prime brain-penetrant chemical space. • Synthetic versatility: The free 4-hydroxyl group serves as a direct handle for generating ester, phosphate, or carbamate prodrugs to modulate ADME properties. • Scaffold for intracellular targets: The core mimics known DHODH inhibitor scaffolds, while the pyrimidin-4-ol moiety can coordinate catalytic metal ions.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 2034360-60-4
Cat. No. B2738658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol
CAS2034360-60-4
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C15H15N3O2/c1-10-4-5-13-11(7-10)3-2-6-18(13)15(20)12-8-14(19)17-9-16-12/h4-5,7-9H,2-3,6H2,1H3,(H,16,17,19)
InChIKeyBWCIQWVAFFOGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol: Bicyclic Scaffold Overview


6-(6-Methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol (CAS 2034360-60-4) is a heterocyclic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol [1]. It belongs to a class of tetrahydroquinoline-pyrimidine hybrids, which are of significant interest in drug discovery due to the privileged nature of both the tetrahydroquinoline and pyrimidine pharmacophores [2]. This compound features a 6-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a carbonyl bridge to a 4-hydroxypyrimidine ring, a connectivity that distinguishes it from other regioisomeric and scaffold variations within this chemical space.

Why Generic Building Blocks Cannot Replace This Compound


The specific connectivity and substitution pattern of 6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-4-ol are critical for its interaction with biological targets. The 6-methyl group on the tetrahydroquinoline ring and the 4-hydroxyl group on the pyrimidine create a unique hydrogen-bond donor/acceptor profile and a distinct spatial arrangement that cannot be replicated by simple tetrahydroquinoline or pyrimidine monomers [1]. Even closely related analogs, such as those with a tetrahydroisoquinoline core or an ethoxy substituent on the pyrimidine, exhibit significantly different lipophilicity, polar surface area, and metabolic stability, leading to divergent pharmacokinetic and pharmacodynamic profiles [2]. Generic substitution with an in-class compound lacking the precise methyl and hydroxyl placement risks abolishing target affinity, altering selectivity, or introducing unforeseen off-target effects.

Differentiation Guide Against Closest Chemical Analogs


Lipophilicity Comparison with Tetrahydroisoquinoline Analog

The 6-methyl-1,2,3,4-tetrahydroquinoline core of the target compound imparts a calculated XLogP3 of 1.2, which is significantly higher than the 0.5 value for the direct tetrahydroisoquinoline analog [1]. This difference is attributable to the replacement of the isoquinoline's phenyl ring with a partially saturated quinoline and the addition of a methyl group. A higher logP in this range is often correlated with improved membrane permeability, a critical parameter for intracellular target engagement [2].

Lipophilicity Drug-likeness Physicochemical Properties

CNS MPO Profile and Polar Surface Area Assessment

The target compound has a single hydrogen-bond donor (HBD) from the pyrimidin-4-ol group, matching the count of the isoquinoline analog [1]. However, when evaluated in the context of the CNS MPO desirability score, which strongly penalizes HBD count > 1, both compounds score favorably. The differentiation lies in the TPSA: the target compound's TPSA is 65.2 Ų, compared to 61.8 Ų for the isoquinoline analog. This places the target compound closer to the optimal TPSA range (<70 Ų) for oral CNS drugs, while the isoquinoline analog's lower TPSA may favor a different target class [2].

CNS Drug Discovery Hydrogen Bonding MPO Desirability Score

Metabolic Stability vs. Ethoxy Analog

The pyrimidin-4-ol group of the target compound is a metabolic handle that can undergo Phase II conjugation (glucuronidation/sulfation), leading to rapid clearance compared to the ethoxy analog [1]. While the ethoxy group confers greater metabolic stability, it also increases lipophilicity (calculated XLogP3 ~1.8) and may lead to increased CYP450-mediated oxidation. The hydroxyl group of the target compound offers a synthetic handle for prodrug strategies, where a cleavable ester or phosphate can be introduced to modulate pharmacokinetics without permanently altering the pharmacophore [2]. This makes the target compound a more versatile starting point for lead optimization.

Metabolic Stability Cytochrome P450 Ether vs. Hydroxyl

Recommended Research and Application Scenarios


Intracellular Kinase and DHODH Inhibitor Lead Optimization

The compound's elevated logP (XLogP3 = 1.2) relative to the isoquinoline analog suggests enhanced passive permeability, making it a suitable starting point for developing inhibitors of intracellular targets like dihydroorotate dehydrogenase (DHODH) or oncogenic kinases. Its tetrahydroquinoline core mimics known DHODH inhibitor scaffolds, and the pyrimidin-4-ol moiety can coordinate the catalytic metal ion [1].

CNS Drug Discovery and Oral Bioavailability Programs

With a single HBD and a TPSA of 65.2 Ų, this compound resides within the optimal CNS drug-like chemical space defined by the MPO desirability score. It is particularly well-suited for neuroscience programs targeting G-protein coupled receptors (GPCRs) or ion channels where moderate lipophilicity and low HBD count are critical for brain penetration [2].

Prodrug Design and Pharmacokinetic Modulation

The presence of a free hydroxyl group on the pyrimidine ring provides a direct and versatile synthetic handle for creating ester, phosphate, or carbamate prodrugs. This enables medicinal chemists to precisely modulate aqueous solubility, first-pass metabolism, and tissue distribution without altering the core pharmacophore, a distinct advantage over the ethoxy analog [3].

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